6-Chloro-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
6-Chloro-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex heterocyclic compound It features a naphthyridine core substituted with a chloro group and a piperidinyl group linked to an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic synthesis. The process begins with the preparation of the naphthyridine core, followed by the introduction of the chloro substituent. The piperidinyl group is then attached, and finally, the oxazole moiety is incorporated. Each step requires specific reagents and conditions, such as the use of chlorinating agents, coupling reactions, and cyclization processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or naphthyridine rings.
Substitution: Halogen substitution reactions can occur at the chloro position
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
6-Chloro-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Similar in structure and often used in medicinal chemistry.
Isoxazoles: Another class of heterocyclic compounds with similar applications.
Quinolones: Share structural similarities and are used in various therapeutic applications
Uniqueness
6-Chloro-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C18H17ClN4O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-8-16(22-25-11)18(24)23-6-4-12(5-7-23)15-3-2-13-9-14(19)10-20-17(13)21-15/h2-3,8-10,12H,4-7H2,1H3 |
InChI Key |
HGORMXAYFCQMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl |
Origin of Product |
United States |
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